molecular formula C24H30N2 B10977547 1-nonyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole

1-nonyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole

Cat. No.: B10977547
M. Wt: 346.5 g/mol
InChI Key: YZIQFVACKKEBCY-VHEBQXMUSA-N
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Description

1-NONYL-2-[(E)-2-PHENYL-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-NONYL-2-[(E)-2-PHENYL-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Nonyl Group: The nonyl group can be introduced via alkylation reactions using nonyl halides in the presence of a base such as potassium carbonate.

    Addition of Phenyl-Ethenyl Group: The phenyl-ethenyl group can be added through a Heck reaction, where a phenyl halide reacts with an ethenyl group in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-NONYL-2-[(E)-2-PHENYL-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with new functional groups.

Scientific Research Applications

1-NONYL-2-[(E)-2-PHENYL-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-NONYL-2-[(E)-2-PHENYL-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    1-NONYL-2-[(E)-2-PHENYL-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE: can be compared with other benzimidazole derivatives such as:

Uniqueness

The presence of both the nonyl and phenyl-ethenyl groups in 1-NONYL-2-[(E)-2-PHENYL-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE makes it unique, potentially offering distinct biological and chemical properties compared to other benzimidazole derivatives.

Properties

Molecular Formula

C24H30N2

Molecular Weight

346.5 g/mol

IUPAC Name

1-nonyl-2-[(E)-2-phenylethenyl]benzimidazole

InChI

InChI=1S/C24H30N2/c1-2-3-4-5-6-7-13-20-26-23-17-12-11-16-22(23)25-24(26)19-18-21-14-9-8-10-15-21/h8-12,14-19H,2-7,13,20H2,1H3/b19-18+

InChI Key

YZIQFVACKKEBCY-VHEBQXMUSA-N

Isomeric SMILES

CCCCCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3

Canonical SMILES

CCCCCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3

Origin of Product

United States

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